molecular formula C6H7BrClIN2 B1482710 (4-Bromo-2-iodo-phenyl)-hydrazine CAS No. 29654-02-2

(4-Bromo-2-iodo-phenyl)-hydrazine

Cat. No.: B1482710
CAS No.: 29654-02-2
M. Wt: 349.39 g/mol
InChI Key: KJGSJMFVUIGGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-iodo-phenyl)-hydrazine is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromo-2-iodo-phenyl)-hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process begins with the diazotization of 4-bromoaniline to form a diazonium salt. This intermediate is then reduced using a suitable reducing agent such as sodium metabisulfite under controlled temperature and pH conditions to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reduction reaction is typically carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .

Mechanism of Action

The mechanism of action of (4-Bromo-2-iodo-phenyl)-hydrazine involves its ability to participate in nucleophilic addition and substitution reactions. The presence of bromine and iodine atoms on the phenyl ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(4-Bromo-2-iodo-phenyl)-hydrazine can be compared with other similar compounds such as:

Properties

IUPAC Name

(4-bromo-2-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDVMMONBYXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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